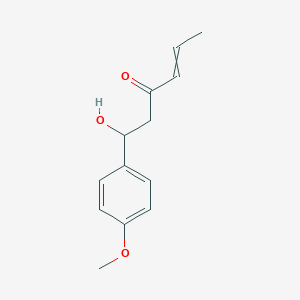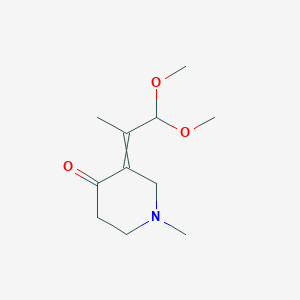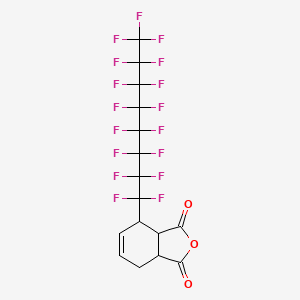
1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane is a unique organosilicon compound characterized by its trisilane backbone and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane can be synthesized through a series of reactions involving organosilicon precursors. One common method involves the hydrosilylation of vinylsilane derivatives with methoxy-substituted trisilane compounds under the influence of platinum catalysts. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; temperatures around 0°C to 25°C.
Reduction: Lithium aluminum hydride; temperatures around -10°C to 25°C.
Substitution: Sodium alkoxides; temperatures around 25°C to 50°C.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted trisilane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, facilitating catalytic processes. Additionally, its functional groups allow for specific interactions with biological molecules, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane
- 1,1,2,2,3,3-Hexamethyltrisilane
Comparison: 1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane is unique due to its ethenyl and methoxy functional groups, which provide distinct reactivity and applications compared to other trisilane derivatives. The presence of these groups enhances its utility in various chemical reactions and industrial applications, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
928257-87-8 |
|---|---|
Molekularformel |
C9H24OSi3 |
Molekulargewicht |
232.54 g/mol |
IUPAC-Name |
ethenyl-[[methoxy(dimethyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C9H24OSi3/c1-9-11(3,4)13(7,8)12(5,6)10-2/h9H,1H2,2-8H3 |
InChI-Schlüssel |
KQJVMVYQEUOTPR-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)[Si](C)(C)[Si](C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B14182204.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)

![(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone](/img/structure/B14182263.png)

![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)

